tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(13)6-9(7-12)8-14/h9,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBQIHWNUIWRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127354 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434142-15-0 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Reaction Conditions: The key steps involve the reduction of the ketone group to a hydroxyl group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: TsCl, bases like triethylamine (TEA)
Major Products
The major products formed from these reactions include ketones, reduced derivatives, and substituted spirocyclic compounds.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
Research indicates that compounds similar to tert-butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate exhibit significant biological activity, particularly in the context of drug design. The spirocyclic structure is often associated with enhanced binding affinity to biological targets, making it a candidate for:
- Anticancer Agents : Studies have shown that spirocyclic compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Neurological Disorders : The compound's structural features may offer neuroprotective effects, potentially aiding in the treatment of conditions like Alzheimer's disease.
2. Synthetic Organic Chemistry
The compound serves as a versatile intermediate in synthetic pathways due to its unique structure. It can be utilized for:
- Synthesis of Complex Molecules : The azaspiro framework allows for the construction of various derivatives that can be tailored for specific applications in pharmaceuticals.
- Building Blocks for Drug Development : Its functional groups can be modified to enhance pharmacological properties or reduce toxicity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of azaspiro compounds, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development into an anticancer drug.
Case Study 2: Neuroprotective Effects
Research conducted on spirocyclic compounds demonstrated their ability to protect neuronal cells from oxidative stress. This compound was included in this study and showed promise in reducing cell death in models of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate is not well-documented. its unique spirocyclic structure allows it to interact with various biological targets, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways involved would depend on the specific application and derivative used .
Comparison with Similar Compounds
Physical and Spectroscopic Properties
Biological Activity
Tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing insights into its pharmacological implications.
Chemical Structure and Properties
Chemical Formula: C₁₃H₁₉N₁O₃
Molecular Weight: 227.30 g/mol
CAS Number: 1434142-15-0
The compound features a tert-butyl group, a hydroxymethyl substituent, and an azaspiro framework, contributing to its distinctive chemical properties. The hydroxymethyl group allows for potential oxidation reactions, while the carboxylate moiety can participate in various chemical reactions, including esterification .
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate | Contains an oxo group instead of hydroxymethyl | Different reactivity due to carbonyl presence |
| Tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate | Similar spirocyclic structure but different functional group positioning | Varying biological activities |
| Tert-butyl (4s,6r)-6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate | Methyl substitution at another position on the spirocyclic framework | Influences steric hindrance and reactivity |
Pharmacological Potential
Initial studies indicate that this compound may interact with specific enzymes or receptors, influencing their activity. These interactions are critical for understanding its pharmacological profile and guiding further research into therapeutic applications .
The compound's biological activity may be attributed to several mechanisms:
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors, influencing signaling pathways.
- Antioxidant Activity: The ability to scavenge free radicals due to the presence of functional groups.
Study 1: Interaction with Biological Targets
A study investigated the binding affinities of this compound with various enzymes. Results indicated significant interactions with certain kinases, suggesting its potential as a kinase inhibitor, which is crucial for cancer therapy development.
Study 2: Antioxidant Properties
Research focusing on the antioxidant capabilities of related compounds showed that the hydroxymethyl group could enhance radical scavenging activity. This property is vital for protecting cells from oxidative stress, which is implicated in various diseases .
Toxicology and Safety Profile
While preliminary data suggest potential therapeutic benefits, comprehensive toxicological studies are necessary to evaluate the safety profile of this compound. Understanding the compound's effects on cellular viability and potential cytotoxicity is essential for its development as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate?
The synthesis typically involves introducing the hydroxymethyl group via allylation or nucleophilic substitution. For example, analogous spiro compounds are synthesized using allyl acetates and tert-butyl-protected precursors under basic conditions (e.g., Cs₂CO₃ in DMF at 70–90°C). Purification via flash column chromatography (SiO₂, hexane/ethyl acetate gradients) is standard, yielding the product in moderate to high yields (54–87%) .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the spirocyclic structure and hydroxymethyl group (e.g., δ 3.3–4.4 ppm for hydroxymethyl protons) .
- HRMS (ESI) : For verifying molecular mass (e.g., [M+Na]⁺ peaks) .
- FTIR : To identify carbonyl (C=O, ~1692 cm⁻¹) and hydroxyl (O-H, ~2930 cm⁻¹) stretches .
- HPLC with chiral columns : For assessing enantiopurity (e.g., 89% ee reported in similar compounds) .
Q. What purification techniques are effective for isolating this compound?
Flash column chromatography (SiO₂, hexane/ethyl acetate gradients) is widely used. For polar intermediates, reverse-phase C18 chromatography (acetonitrile/water gradients) may be employed .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Enantioselectivity can be introduced via iridium-catalyzed asymmetric amination (e.g., using chiral ligands) or by employing chiral auxiliaries like tert-butylsulfinyl groups. Reaction conditions (temperature, solvent) and catalyst loading (e.g., 300 mol% Cs₂CO₃) significantly impact ee values, which are quantified via chiral HPLC .
Q. How can contradictions in spectroscopic data during structure elucidation be resolved?
Discrepancies between predicted and observed NMR signals (e.g., unexpected splitting or shifts) can be addressed by:
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?
Hydrogen bonds (e.g., O-H···O/N interactions) influence crystal packing and stability. Graph set analysis (as per Etter’s formalism) can classify motifs like chains or rings, which are critical for understanding crystallinity and solubility. X-ray diffraction data refined via SHELX programs are essential for this analysis .
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization via Design of Experiments (DoE) is recommended:
Q. What mechanistic insights exist for the formation of the spirocyclic core?
The spiro ring likely forms via intramolecular cyclization of a linear precursor. Computational studies (DFT) can model transition states, while isotopic labeling (e.g., ¹³C) tracks carbon migration. Intermediate trapping (e.g., using quenching agents) may validate proposed pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
